molecular formula C13H11ClN2OS B2888551 (2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one CAS No. 152407-94-8

(2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

Cat. No. B2888551
CAS RN: 152407-94-8
M. Wt: 278.75
InChI Key: SLSVLUMPNXGBKZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a useful research compound. Its molecular formula is C13H11ClN2OS and its molecular weight is 278.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Antibacterial and Antifungal Activities

The synthesis of novel derivatives of thiazolopyrimidinone, showcasing significant antibacterial and antifungal activities, represents a key area of research. These compounds were synthesized through a multi-component reaction, demonstrating moderate to excellent growth inhibition of bacteria and fungi. This indicates the potential of such derivatives in contributing to the development of new antimicrobial agents (Ashok, Holla, & Kumari, 2007).

Antinociceptive and Anti-inflammatory Properties

Another study focused on the design and synthesis of thiazolopyrimidine derivatives to evaluate their antinociceptive and anti-inflammatory properties. The derivatives showed significant activity, suggesting their potential as therapeutic agents for pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antiepileptic Properties

Research into novel 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives has highlighted their antiepileptic properties. This study underscores the structural requirements essential for antiepileptic activity, providing a foundation for further development of antiepileptic drugs (Karthick, Selvam, Palanirajan, & Ramu, 2016).

Antiproliferative Evaluation

The antiproliferative evaluation of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives against human breast cancer and mouse fibroblast cell lines revealed some compounds' potential to induce apoptotic cell death, indicating their possible use as anticancer agents (Atapour-Mashhad et al., 2017).

properties

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c14-10-4-2-9(3-5-10)8-11-12(17)16-7-1-6-15-13(16)18-11/h2-5,8H,1,6-7H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSVLUMPNXGBKZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=O)C(=CC3=CC=C(C=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2N(C1)C(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.